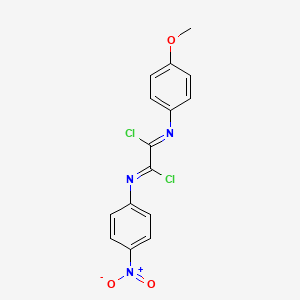

(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride

説明

(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride is a bis(imidoyl) dichloride compound featuring two imidoyl chloride groups attached to an ethane backbone. The molecule is substituted with a 4-methoxyphenyl group on one imidoyl nitrogen and a 4-nitrophenyl group on the other. The stereochemistry (Z,Z-configuration) further defines its spatial arrangement, critical for interactions in catalytic or biological systems.

特性

CAS番号 |

653591-88-9 |

|---|---|

分子式 |

C15H11Cl2N3O3 |

分子量 |

352.2 g/mol |

IUPAC名 |

N'-(4-methoxyphenyl)-N-(4-nitrophenyl)ethanediimidoyl dichloride |

InChI |

InChI=1S/C15H11Cl2N3O3/c1-23-13-8-4-11(5-9-13)19-15(17)14(16)18-10-2-6-12(7-3-10)20(21)22/h2-9H,1H3 |

InChIキー |

HPTUGYWMLMZNKS-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)N=C(C(=NC2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl |

製品の起源 |

United States |

準備方法

Formamidine Intermediate Approach

A widely reported method involves formamidine precursors , which are converted to imidoyl chlorides using dichloroethane (DCE) and bases. This approach is solvent-free and high-yielding.

Reaction Pathway :

- Formamidine Synthesis :

- React 4-methoxyaniline and 4-nitroaniline with triethylorthoformate (H(OEt)₃) under solvent-free conditions to form formamidines.

- Example:

$$

\text{Ar-NH}2 + \text{H(OEt)}3 \xrightarrow{\Delta} \text{Ar-NH-C(OEt)}_2

$$

- Dichloride Formation :

- Treat formamidines with DCE and a base (e.g., triethylamine) to eliminate ethanol and form ethanebis(imidoyl) dichloride.

- Example:

$$

\text{Ar-NH-C(OEt)}2 + \text{Cl-CH}2\text{-CH}2\text{-Cl} \xrightarrow{\text{Base}} \text{Ar-N=C-CH}2\text{-C=N-Ar} + 2\text{Cl}^- + 2\text{EtOH}

$$

Advantages :

Limitations :

- Requires precise control of stoichiometry to avoid side reactions.

Cross-Coupling Reactions

Alternative methods utilize Ullmann-type couplings or Suzuki-Miyaura reactions to link aromatic fragments. However, direct reports for this compound are sparse.

Hypothetical Pathway :

- Imidoyl Chloride Preparation :

- React 4-nitrobenzaldehyde with 4-methoxyaniline to form a Schiff base.

- Chlorinate the imine with thionyl chloride (SOCl₂) or PCl₅.

- Dimerization :

- Couple two imidoyl chlorides using a palladium catalyst (e.g., Pd(PPh₃)₄) in a Suzuki-like reaction.

Example Reaction :

$$

\text{Ar-N=C-Cl} + \text{Ar'-N=C-Cl} \xrightarrow{\text{Pd catalyst}} \text{Ar-N=C-CH}_2\text{-C=N-Ar'} + 2\text{Cl}^-

$$

Challenges :

- Steric hindrance from bulky substituents (e.g., methoxy, nitro).

- Limited solubility of intermediates in polar solvents.

Key Reaction Parameters

Catalytic Systems and Optimization

Catalysts play a critical role in improving efficiency:

Base Selection

Metal Catalysts

- Palladium : Facilitates cross-coupling but may require ligands (e.g., PPh₃).

- Copper : Mediates Ullmann couplings, though less common for dichlorides.

Analytical Characterization

Spectroscopic Data :

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 8.2–8.5 (aromatic H), δ 3.8 (OCH₃) | |

| IR | ν(N=C) ~1650 cm⁻¹, ν(NO₂) ~1520 cm⁻¹ | |

| Mass | m/z 352.2 [M]⁺ (C₁₅H₁₁Cl₂N₃O₃) |

化学反応の分析

Types of Reactions

(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride can undergo various chemical reactions, including:

Oxidation: The methoxy and nitro groups can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted ethanebis(imidoyl) derivatives.

科学的研究の応用

Chemistry

In chemistry, (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of nitro and methoxy groups suggests it could interact with biological molecules in specific ways, potentially leading to applications in drug discovery or biochemical studies.

Medicine

Industry

In industry, (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

作用機序

The mechanism of action of (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could undergo reduction to form reactive intermediates, while the methoxy group might influence the compound’s binding affinity to target molecules.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

- Methoxyphenyl vs. Nitrophenyl Derivatives: The 4-methoxyphenyl group enhances electron density via resonance donation, while the 4-nitrophenyl group withdraws electrons through resonance and induction. This contrast is evident in analogous compounds like methoxychlor metabolites (e.g., mono-OH-MDDE), where methoxy groups are metabolized to hydroxyl derivatives, increasing estrogenic activity . Conversely, nitro groups in nitroimidazole derivatives (e.g., ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]propanoate) enhance electrophilicity, facilitating nucleophilic substitutions .

Bis(imidoyl) Dichlorides vs. Triazole Derivatives :

Compared to 1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ), the dichloride groups in the title compound render it more reactive toward nucleophiles (e.g., amines, alcohols). Triazoles, however, exhibit tautomerism and thione-thiol equilibria, influencing their stability and biological activity .

Spectroscopic and Structural Data

| Property | Title Compound | Triazole-3(4H)-thiones [7–9] | Nitroimidazole Derivatives |

|---|---|---|---|

| IR ν(C=S) | Not reported | 1247–1255 cm⁻¹ | Not applicable |

| IR ν(C=O) | Not observed (dichloride) | Absent (cyclized) | 1663–1682 cm⁻¹ (carbonyl) |

| ¹H-NMR NH Signals | Likely deshielded (~8–10 ppm) | 3278–3414 cm⁻¹ (νNH) | Not prominent |

| Tautomerism | None | Thione-thiol equilibrium | None |

Key Research Findings and Gaps

- Synthesis: Limited data exist on the title compound’s synthesis; methods from (homologation) and (cyclization) provide indirect guidance.

- Stability : Dichlorides are prone to hydrolysis, necessitating anhydrous conditions—unlike triazoles, which are more stable in aqueous media .

- Biological Activity: No direct studies on the title compound’s bioactivity are available, but structural analogs suggest dual functionality (electron-rich/depleted regions) for targeted drug design.

生物活性

(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by two imidoyl groups linked to phenyl rings with methoxy and nitro substituents. This structural configuration is believed to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | C16H14Cl2N4O3 |

| Molecular Weight | 373.21 g/mol |

| IUPAC Name | (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride |

| Solubility | Soluble in DMSO, ethanol |

The biological activity of (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways. For instance, it may inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, leading to antibacterial effects.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells.

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial efficacy of (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

These results suggest that the compound could be a candidate for further development as an antibacterial agent.

Case Studies

- Study on Anticancer Properties : A recent study investigated the anticancer potential of the compound against various cancer cell lines. The results indicated that it significantly inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 25 µM and 30 µM, respectively.

- Neuroprotective Effects : Another study focused on the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal injury. The treatment with (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride resulted in a notable reduction in neuronal cell death and improved cell viability by approximately 40% compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。